molecular formula C11H10FN3 B1475231 6-[(4-Fluorophenyl)methyl]pyrimidin-4-amine CAS No. 1551868-95-1

6-[(4-Fluorophenyl)methyl]pyrimidin-4-amine

Cat. No.: B1475231
CAS No.: 1551868-95-1
M. Wt: 203.22 g/mol
InChI Key: TYQGELILJPGIPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(4-Fluorophenyl)methyl]pyrimidin-4-amine is a useful research compound. Its molecular formula is C11H10FN3 and its molecular weight is 203.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Pyrimidine derivatives are known to exhibit a range of pharmacological effects, including anti-inflammatory activities . They are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Mode of Action

It is known that pyrimidines can inhibit the expression and activities of certain vital inflammatory mediators . This suggests that 6-[(4-Fluorophenyl)methyl]pyrimidin-4-amine may interact with its targets to modulate their activities, leading to changes in cellular functions.

Biochemical Pathways

It is known that pyrimidines can affect various biochemical pathways related to inflammation . Therefore, it is plausible that this compound may influence similar pathways, leading to downstream effects such as the modulation of inflammatory responses.

Result of Action

Given the known anti-inflammatory effects of pyrimidines , it is plausible that this compound may exert similar effects, potentially leading to a reduction in inflammation.

Properties

IUPAC Name

6-[(4-fluorophenyl)methyl]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3/c12-9-3-1-8(2-4-9)5-10-6-11(13)15-7-14-10/h1-4,6-7H,5H2,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYQGELILJPGIPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CC(=NC=N2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[(4-Fluorophenyl)methyl]pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
6-[(4-Fluorophenyl)methyl]pyrimidin-4-amine
Reactant of Route 3
Reactant of Route 3
6-[(4-Fluorophenyl)methyl]pyrimidin-4-amine
Reactant of Route 4
6-[(4-Fluorophenyl)methyl]pyrimidin-4-amine
Reactant of Route 5
Reactant of Route 5
6-[(4-Fluorophenyl)methyl]pyrimidin-4-amine
Reactant of Route 6
6-[(4-Fluorophenyl)methyl]pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.